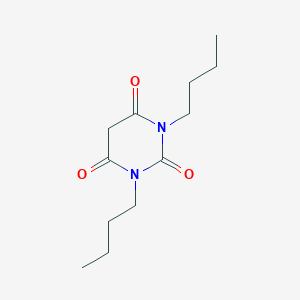

1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

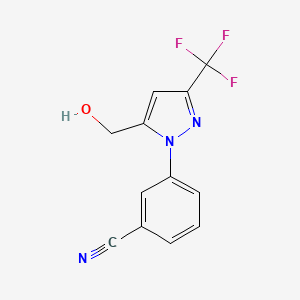

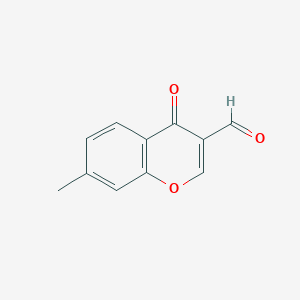

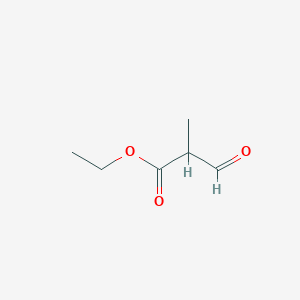

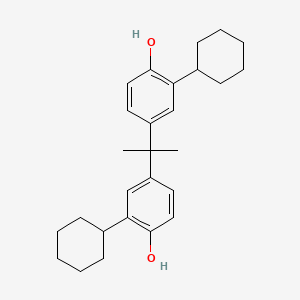

Pyrimidinetriones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “trione” part of the name indicates the presence of three carbonyl groups (C=O) in the molecule .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with barbituric acid or its derivatives . For example, a one-pot reaction between primary amines, 1,1-bis(methylthio)-2-nitroethene, ninhydrin, and barbituric acid can be used to prepare certain pyrimidine derivatives .Molecular Structure Analysis

The molecular structure of pyrimidinetriones is characterized by a pyrimidine ring with three carbonyl groups attached. The exact structure would depend on the specific substituents in the molecule .Chemical Reactions Analysis

Pyrimidinetriones can undergo a variety of chemical reactions. For instance, the Diels—Alder reaction of certain furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones or 5-methylene(arylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones in the presence of L-proline can lead to certain pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For pyrimidinetriones, these properties could include things like boiling point, melting point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Structural and Molecular Analysis

One study focused on the structures of similar derivatives, such as 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its amino derivatives, revealing no direction-specific intermolecular interactions in some derivatives, while others are linked into chains or frameworks by hydrogen bonds. This structural analysis highlights the compound's potential in designing molecules with desired physical and chemical properties (da Silva et al., 2005).

Synthetic Applications

Another research highlighted the one-step synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, showcasing a method to create complex heterocyclic structures that could be useful in various chemical and pharmaceutical applications (Kobayashi et al., 2000).

Molecular Interaction and Characterization

Research into supramolecular structures of derivatives like 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has provided insight into hydrogen-bonded chains and molecular frameworks, which are crucial for understanding the compound's role in molecular recognition and assembly processes (Rezende et al., 2005).

Potential in Drug Synthesis

Investigations into the synthesis of barbituric and thiobarbituric acid derivatives, including those related to 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione, have elucidated pathways to create compounds with potential antimycobacterial activity, demonstrating the chemical's relevance in developing new therapeutic agents (Yushin et al., 2020).

Chemical Modification for Enhanced Properties

Another aspect of research has been the chemical modification of similar pyrimidine triones to improve pharmacokinetic properties, such as solubility and metabolic stability. This is crucial for the development of more effective and safer pharmaceutical agents (Xia et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-dibutyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGFJIYMMRZEKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)N(C1=O)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453930 |

Source

|

| Record name | 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-40-1 |

Source

|

| Record name | 1,3-Dibutylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.